molecular formula C15H21ClN2S B076973 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride CAS No. 14122-48-6

3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride

Cat. No. B076973
CAS RN: 14122-48-6
M. Wt: 296.9 g/mol
InChI Key: ONRQOYZNGAWBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride, also known as IPTG, is a chemical compound widely used in molecular biology research. IPTG is a synthetic inducer of the lac operon, which is a group of genes responsible for the metabolism of lactose in E. coli bacteria. IPTG is a colorless, crystalline powder that is soluble in water and has a molecular weight of 251.75 g/mol.

Mechanism Of Action

3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride works by binding to the lac repressor protein, which normally binds to the lac operator sequence in the DNA and prevents transcription of the lac operon genes. When 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride binds to the lac repressor, it causes a conformational change in the protein, which releases its grip on the DNA. This allows RNA polymerase to bind to the promoter region of the lac operon and initiate transcription of the genes.

Biochemical And Physiological Effects

3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is a non-toxic compound that does not have any significant biochemical or physiological effects on cells. It is metabolized by the cell and excreted in the urine without causing any harm to the organism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride as an inducer is its ability to control the level of gene expression in a system. By varying the concentration of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride, researchers can fine-tune the expression of the target gene to achieve the desired level of protein production. Another advantage is that 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is a small molecule that can easily penetrate cell membranes, making it an effective inducer for both prokaryotic and eukaryotic cells.
One limitation of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is that it can be expensive, especially for large-scale experiments. Another limitation is that some cells may have a leaky lac operon, which means that the genes may be expressed even in the absence of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride. This can complicate the interpretation of experimental results.

Future Directions

1. Development of new inducers with improved properties, such as lower cost, higher potency, and greater selectivity.
2. Investigation of the molecular mechanisms underlying the induction of gene expression by 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers.
3. Application of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers in novel gene expression systems, such as CRISPR-based gene editing and optogenetics.
4. Exploration of the use of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers in the production of therapeutic proteins and other biologics.
5. Development of new methods for the delivery of inducers to cells, such as nanoparticle-mediated delivery or microfluidic devices.
In conclusion, 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is a versatile and widely used chemical compound in molecular biology research. Its ability to induce gene expression in a controlled manner has made it an essential tool for the production of recombinant proteins and the study of gene regulation. Further research is needed to explore the full potential of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride and other inducers in various applications.

Synthesis Methods

3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is synthesized by the reaction of isopropylamine, phenyl isothiocyanate, and 2-bromoacetophenone. The reaction takes place in anhydrous tetrahydrofuran (THF) at room temperature, and the product is purified by recrystallization from ethanol.

Scientific Research Applications

3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is widely used in molecular biology research as an inducer of gene expression. The lac operon is a well-known example of a gene regulatory system that is induced by 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride. 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride is also used in the production of recombinant proteins in bacterial expression systems. The use of 3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride as an inducer allows for the controlled expression of the target protein, which can then be purified and used for various applications.

properties

CAS RN

14122-48-6

Product Name

3-Isopropyl-2-isopropylamino-4-phenylthiazolium chloride

Molecular Formula

C15H21ClN2S

Molecular Weight

296.9 g/mol

IUPAC Name

4-phenyl-N,3-di(propan-2-yl)-1,3-thiazol-2-imine;hydrochloride

InChI

InChI=1S/C15H20N2S.ClH/c1-11(2)16-15-17(12(3)4)14(10-18-15)13-8-6-5-7-9-13;/h5-12H,1-4H3;1H

InChI Key

ONRQOYZNGAWBQM-UHFFFAOYSA-N

SMILES

CC(C)N=C1N(C(=CS1)C2=CC=CC=C2)C(C)C.Cl

Canonical SMILES

CC(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)C(C)C.[Cl-]

synonyms

Thiazolium,3-isopropyl-2-(isopropylamino)-4-phenyl,chloride

Origin of Product

United States

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